molecular formula C12H18ClN B8749119 N-(4-chlorobenzyl)-N-methylbutan-1-amine

N-(4-chlorobenzyl)-N-methylbutan-1-amine

Cat. No.: B8749119
M. Wt: 211.73 g/mol
InChI Key: NLDCEPGWZSZAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorobenzyl)-N-methylbutan-1-amine is a chemical compound of interest in pharmacological and medicinal chemistry research, particularly in the study of circadian rhythm regulation. This tertiary amine shares a structural chemotype with a class of potent agonists for the nuclear receptor REV-ERBα, a key protein that functions as a transcriptional repressor at the core of the circadian clock . REV-ERBα is an important target for regulating circadian biology and its associated physiology, including metabolic pathways and inflammatory responses . Research compounds with this core structure are investigated for their ability to bind to REV-ERBα, induce a conformational change, and recruit co-repressor peptides, leading to the suppression of target genes such as BMAL1 and IL-6 . The structural features of this class of molecules are optimized for potency, selectivity over other nuclear receptors like LXRα, and improved bioavailability, making them valuable chemical tools for probing REV-ERBα function in cellular and animal models . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-methylbutan-1-amine

InChI

InChI=1S/C12H18ClN/c1-3-4-9-14(2)10-11-5-7-12(13)8-6-11/h5-8H,3-4,9-10H2,1-2H3

InChI Key

NLDCEPGWZSZAMV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound Name Substituent(s) on Benzyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-(4-chlorobenzyl)-N-methylbutan-1-amine 4-Cl C12H17ClN 210.72 Potential H3 receptor antagonist
N-(4-Methylbenzyl)butan-1-amine 4-CH3 C12H19N 177.29 Increased lipophilicity; reduced polarity
N-[(2,4-Dichlorophenyl)methyl]butan-1-amine 2,4-diCl C11H14Cl2N 234.14 Enhanced lipophilicity; possible toxicity
N-[(4-Nitrophenyl)methyl]butan-1-amine 4-NO2 C11H16N2O2 208.26 Electron-withdrawing group; higher reactivity

Key Observations:

  • Chlorine vs.
  • Dichloro Substitution : The 2,4-diCl analogue (CAS 22704-59-2) exhibits higher molecular weight and lipophilicity, which may enhance membrane permeability but also toxicity .

Analogues with Varied Amine Backbones

Compound Name Amine Backbone Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-(4-Chlorobenzyl)propane-1,3-diamine Propane-1,3-diamine C10H15ClN2 198.69 Bifunctional amine; possible chelating agent
N-(4-Chlorobenzyl)-1-phenyl-2-propanamine hydrochloride Propanamine (branched) C17H19Cl2N 316.25 Enhanced steric hindrance; salt form improves solubility
N-Benzylbut-3-en-1-amine But-3-en-1-amine C11H15N 161.24 Conformational flexibility due to double bond

Key Observations:

  • Chain Length : The propane-1,3-diamine backbone in CAS 61798-10-5 introduces two amine groups, enabling coordination with metal ions or participation in hydrogen bonding .
  • Branched vs.
  • Unsaturated Backbone : The but-3-en-1-amine analogue (CAS 17150-62-8) has a double bond that may influence pharmacokinetics by altering metabolic pathways .

Pharmacologically Active Analogues

Compound Name Structure Modifications Pharmacological Activity pK(I) / Affinity Data
N-(4-Chlorobenzyl)-N-(6-pyrrolidin-1-ylhexyl)guanidine Pyrrolidinyl-hexylguanidine chain Histamine H3 receptor antagonist pK(I) = 8.38 ± 0.21
N-(4-Chlorobenzyl)-N-(7-pyrrolidin-1-ylheptyl)guanidine Extended heptyl chain Histamine H3 receptor antagonist pK(I) = 8.78 ± 0.12

Key Observations:

  • The 4-chlorobenzyl group is a common feature in potent H3 antagonists. Extending the alkyl chain (e.g., from hexyl to heptyl) increases affinity, as seen in compounds 30 and 31 .
  • Guanidine derivatives exhibit higher receptor affinity compared to simple amines, likely due to enhanced hydrogen bonding and charge interactions .

Preparation Methods

Methylation Followed by Benzylation

This two-step approach avoids selectivity issues in tertiary amine synthesis:

Step 1: Synthesis of N-Methylbutan-1-Amine
Butan-1-amine is methylated using formaldehyde and sodium cyanoborohydride via reductive amination:

CH3(CH2)3NH2+HCHONaBH3CNCH3(CH2)3NHCH3\text{CH}3(\text{CH}2)3\text{NH}2 + \text{HCHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{CH}3(\text{CH}2)3\text{NHCH}_3

  • Yield : 85–90%.

Step 2: Benzylation with 4-Chlorobenzyl Chloride
The resulting N-methylbutan-1-amine undergoes benzylation under conditions similar to Section 1.1.

Critical Considerations :

  • Order of Substitution : Methylation before benzylation reduces competing side reactions.

  • Catalyst : Triethylamine (1.1 equiv) neutralizes HCl generated during benzylation.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Quaternary Ammonium Salt Formation : Excess benzyl chloride may lead to over-alkylation. Mitigated by controlling stoichiometry (amine:benzyl chloride = 1.2:1).

  • Hydrolysis of Benzyl Chloride : Moisture exposure degrades starting material. Use of anhydrous solvents and inert atmosphere is critical.

Purification Challenges

  • Column Chromatography : Effective for small-scale synthesis but impractical industrially. Alternatives include distillation (bp 126–128°C at 6 mmHg for related compounds).

  • Recrystallization : Limited by the compound’s oil-like consistency. Co-solvents like hexane/ethyl acetate improve crystal formation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction time from hours to minutes by enhancing heat transfer and mixing efficiency. For example, a tubular reactor with static mixers achieves 95% conversion in 30 minutes at 60°C.

Cost Analysis

ComponentCost per Kilogram (USD)Source Citation
4-Chlorobenzyl chloride$45–50
N-Methylbutan-1-amine$120–150
THF$20–25

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-N-methylbutan-1-amine, and how can reaction yields be maximized?

  • Methodology :

  • Step 1 : Start with nucleophilic substitution of 4-chlorobenzyl chloride with N-methylbutan-1-amine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Optimize temperature (60–80°C) and reaction time (12–24 hours) to balance yield and byproduct formation.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
  • Key Metrics : Monitor yield improvements using HPLC (C18 column, UV detection at 254 nm) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene groups at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ at m/z 155.625) .
  • HPLC-PDA : Assess purity (>97%) using reverse-phase chromatography .

Q. How can researchers screen for preliminary biological activity of this compound?

  • Methodology :

  • In Vitro Assays : Test enzyme inhibition (e.g., kinases, proteases) at 10–100 µM concentrations .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology :

  • Step 1 : Validate assay conditions (e.g., pH, temperature, cell passage number) to ensure reproducibility.
  • Step 2 : Perform structure-activity relationship (SAR) studies to identify critical substituents (e.g., chlorine position, alkyl chain length) .
  • Step 3 : Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins .

Q. What strategies mitigate scale-up challenges during synthesis?

  • Methodology :

  • Reactor Design : Use jacketed reactors to control exothermic reactions during amine alkylation .
  • Byproduct Management : Optimize solvent polarity (e.g., switch from DMF to acetonitrile) to reduce tar formation.
  • Process Analytics : Implement in-line FTIR to monitor reaction progress in real-time .

Q. How can metabolic stability be assessed for drug development applications?

  • Methodology :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.